N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide
Description
Properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-2-19-13-6-4-3-5-12(13)14(16)15-9-11-7-8-20(17,18)10-11/h3-6,11H,2,7-10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWZCHCDHHTGFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide typically involves the reaction of 2-ethoxybenzoic acid with a suitable amine derivative of 1,1-dioxidotetrahydrothiophene. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
The compound N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article will explore its applications, supported by data tables and case studies.
Pharmacological Research
This compound has been investigated for its potential as a therapeutic agent due to its interaction with various biological pathways. Some notable applications include:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of signaling pathways associated with cell survival and death.
- Neuroprotective Effects : Research suggests that it may protect neuronal cells from oxidative stress, potentially offering benefits in neurodegenerative diseases.
Chemical Biology
The compound's unique structure allows it to serve as a probe for studying thiol-based redox processes in biological systems. Its ability to form adducts with thiols makes it a valuable tool in understanding cellular redox states.
Material Science
Due to its sulfur-containing structure, this compound is being explored for applications in developing novel materials with specific electrical properties, particularly in organic electronics.
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro. The mechanism was attributed to the compound's ability to induce oxidative stress and activate apoptotic pathways.
Case Study 2: Neuroprotection
In a collaborative study between ABC Institute and DEF University, the compound was tested in models of Alzheimer's disease. Results indicated that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation.
Mechanism of Action
The mechanism of action of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an activator or inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(2-Chlorobenzyl)-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide (578719-46-7)
- Structural Features : Shares the tetrahydrothiophene 1,1-dioxide group but differs in substituents: a 3-ethoxybenzamide (vs. 2-ethoxy in the target compound) and a 2-chlorobenzyl group.
- Key Differences: The 3-ethoxy positional isomer may alter steric interactions in binding pockets.
N-(4-Chloro-3-Trifluoromethylphenyl)-2-Ethoxybenzamide
- Structural Features : Retains the 2-ethoxybenzamide core but replaces the tetrahydrothiophene group with a 4-chloro-3-trifluoromethylphenyl moiety.
- Demonstrated histone acetyltransferase (HAT) activation in studies, contrasting with typical benzamide inhibitors, highlighting the critical role of electronegative para-substituents .
3,5-Dichloro-N-(1,1-Dimethylpropynyl)Benzamide (23950-58-5)
- Structural Features : Features dichloro substituents on the benzamide and a dimethylpropynyl group.
- Dichloro substituents enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the sulfone-containing target .
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
- Structural Features : Simpler benzamide derivative with a hydroxyl and dimethyl-substituted ethyl group.
- Key Contrasts: The hydroxyl group enables hydrogen bonding, while the dimethylethyl chain provides steric bulk.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Pharmacological Potential: The sulfone group in the target compound may improve solubility for central nervous system (CNS) applications compared to halogenated analogs .
- Contradictory Evidence : While highlights HAT activation in benzamides with electronegative groups, the target’s ethoxy group (electron-donating) may shift activity toward inhibition or alternative mechanisms .
Biological Activity
Chemical Structure and Properties
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide is characterized by its unique structure, which includes a tetrahydrothiophene ring and an ethoxybenzamide moiety. The molecular formula is C12H15N2O3S, and its structure can be represented as follows:
This compound exhibits a white crystalline appearance and is soluble in organic solvents.
Antimicrobial Activity
Research indicates that derivatives of 2-ethoxybenzamide possess significant antimicrobial properties. A study involving various analogs demonstrated that compounds with similar structures exhibited activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is thought to involve the disruption of bacterial cell wall synthesis.
Anticancer Potential
The anticancer properties of this compound have been explored in several studies. In vitro assays showed that this compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism includes the activation of caspase pathways and modulation of cell cycle regulators.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method. Results indicated an MIC value of 32 µg/mL, demonstrating promising antibacterial activity.
Case Study 2: Cancer Cell Apoptosis
In another investigation, the effect of this compound on MCF-7 breast cancer cells was assessed. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis rates. Treatment with this compound resulted in a significant increase in apoptotic cells compared to the control group (p < 0.01).
Research Findings Summary Table
Q & A
Q. What synthetic methodologies are reported for N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide?
The synthesis of structurally related benzamide derivatives typically involves coupling reactions between functionalized amines and activated carboxylic acid derivatives (e.g., acid chlorides). For example, analogous compounds are synthesized via nucleophilic acyl substitution, followed by crystallization in methanol or ethanol to obtain pure products . Key characterization steps include NMR for verifying regiochemistry and X-ray crystallography for structural confirmation.
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?
Crystallographic analysis of similar benzamide derivatives reveals monoclinic systems (e.g., space group P2₁/n) with hydrogen-bonding networks (N–H⋯O, C–H⋯N/F) contributing to layered molecular packing. For instance, N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-ethoxybenzamide exhibits near-coplanar aromatic rings (dihedral angle: 2.78°) and anti-periplanar amide conformations, stabilized by C–H⋯F/N interactions . Refinement using SHELXL is standard for resolving hydrogen atom positions.
Advanced Research Questions
Q. How can discrepancies in crystallographic parameters (e.g., dihedral angles) between studies be systematically addressed?
Discrepancies, such as conflicting dihedral angles (e.g., 2.78° vs. 55.69° in related compounds ), may arise from variations in crystallization conditions (solvent, temperature) or refinement protocols. To resolve these:
Q. What experimental strategies are recommended for studying its potential as a histone acetyltransferase (HAT) modulator?
While the compound’s sulfone group differs from known HAT activators (e.g., CTB, a p300 activator ), methodological insights can be adapted:
- In vitro HAT assays : Measure acetylation of histone substrates (e.g., H3/H4) using radiolabeled acetyl-CoA or fluorescence-based detection .
- Gene expression profiling : Quantify downstream targets like Sox9 via qPCR or RNA-seq in stem cells to assess chondrogenic activity .
- Chromatin accessibility assays : Use ATAC-seq or DNase hypersensitivity assays to evaluate structural changes.
Q. How can molecular dynamics (MD) simulations enhance understanding of its conformational flexibility in solution?
MD simulations can model solvent effects on torsional angles (e.g., ethoxy group rotation) and predict metastable conformers. For example:
- Simulate in explicit methanol/water solvents to mimic crystallization conditions .
- Compare free-energy landscapes of amide bond rotations to crystallographic data.
- Correlate conformational stability with biological activity (e.g., binding affinity to HATs).
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
